molecular formula C24H21N3O2 B2408366 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide CAS No. 898433-81-3

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide

Cat. No. B2408366
CAS RN: 898433-81-3
M. Wt: 383.451
InChI Key: HMHXEVHXIVDIFF-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been the subject of numerous research studies.

Scientific Research Applications

Synthesis and Chemical Transformations

One area of research focuses on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, a process that could be related to the synthesis of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide. This involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to the formation of various benzoylamino derivatives through reactions with hydrazine hydrate or hydrolysis with aqueous sodium hydroxide (Cucek & Verček, 2008).

Antibacterial Activities

Research into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which shares a structural motif with the indolizine compound , shows significant antibacterial activity. This indicates a potential application of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Anti-Tuberculosis and Anticancer Activity

The synthesis and biological evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, which are structurally similar to the compound , have demonstrated excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. This suggests a broad spectrum of potential therapeutic applications for similar compounds, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022).

Domino Reaction Synthesis

A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives showcases a method that could potentially be applied to or inspired by the synthesis of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide. This methodology emphasizes the efficiency and versatility of synthesizing complex indolizine derivatives without prior activation or modification of the starting materials (Ziyaadini et al., 2011).

properties

IUPAC Name

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-12-16(2)14-18(13-15)26-24(29)20-19-10-6-7-11-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHXEVHXIVDIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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